Lithium, (3,4,5-trimethoxyphenyl)-
Description
Historical Trajectory of Aryllithium Reagents in Chemical Synthesis
The journey of organolithium reagents began in the 1930s, with pioneering work by Karl Ziegler, Georg Wittig, and Henry Gilman. wikipedia.org These early investigations laid the groundwork for a new class of organometallic compounds that would eventually surpass the utility of Grignard reagents in many synthetic applications due to their often superior reaction rates and yields. wikipedia.org The initial focus was primarily on alkyllithiums, but the extension of this chemistry to aryl derivatives soon followed, opening up new avenues for aromatic functionalization.
The development of aryllithium chemistry was a significant milestone, providing a direct method for generating a nucleophilic aryl species. This was a departure from the more classical electrophilic aromatic substitution reactions. The ability to directly introduce an aryl group as a carbanion equivalent revolutionized the synthesis of biaryls, functionalized aromatic compounds, and complex natural products. Key advancements in the preparation of aryllithiums, such as the metal-halogen exchange reaction, provided reliable and efficient access to these valuable intermediates. libretexts.org Over the decades, the scope of aryllithium chemistry has expanded dramatically, with the development of functionalized and heteroatom-substituted derivatives that offer enhanced stability and unique reactivity profiles.
Strategic Importance of (3,4,5-Trimethoxyphenyl)lithium in Contemporary Synthetic Methodologies
The 3,4,5-trimethoxyphenyl motif is a recurring structural element in a wide array of biologically active natural products and pharmaceutical agents. tandfonline.comnih.gov Its prevalence underscores the importance of developing efficient synthetic methods for its incorporation into target molecules. (3,4,5-Trimethoxyphenyl)lithium has emerged as a key reagent in this context, serving as a powerful nucleophile for the direct introduction of this polysubstituted aryl group.
The strategic importance of (3,4,5-Trimethoxyphenyl)lithium is highlighted by its application in the synthesis of various bioactive compounds. For instance, molecules containing the 3,4,5-trimethoxyphenyl group have been identified as potent tubulin polymerization inhibitors, a mechanism central to the action of many anticancer drugs. nih.govnih.govnih.govresearchgate.net The synthesis of these inhibitors often relies on the reaction of (3,4,5-Trimethoxyphenyl)lithium or a related precursor with suitable electrophiles to construct the core molecular framework.
The generation of (3,4,5-Trimethoxyphenyl)lithium from precursors like 3,4,5-trimethoxyphenyl bromide or iodide, followed by its reaction with various electrophiles, provides a direct and effective method for carbon-carbon bond formation. tandfonline.com This approach has been successfully employed in the synthesis of precursors for various complex molecules.
Table 1: Examples of Bioactive Compounds Incorporating the 3,4,5-Trimethoxyphenyl Moiety
| Compound Class | Biological Activity | Reference |
| Pyrrolizines | Cytotoxic against cancer cell lines | nih.gov |
| 3-Aryl-4-(3,4,5-trimethoxyphenyl)pyridines | Tubulin polymerization inhibitors | nih.gov |
| Triazolylthioacetamides | Antiproliferative, tubulin polymerization inhibitors | nih.gov |
| Chalcones | Tubulin inhibitors, anticancer agents | researchgate.net |
| Heterocycles | Antiproliferative by microtubule destabilization | nih.gov |
Electronic and Steric Influences on (3,4,5-Trimethoxyphenyl)lithium Reactivity
The reactivity of any aryllithium reagent is a delicate balance of electronic and steric effects. In the case of (3,4,5-Trimethoxyphenyl)lithium, the three methoxy (B1213986) groups on the aromatic ring exert a profound influence on its behavior.
Electronic Effects: The methoxy groups are strong electron-donating groups through resonance, and also electron-withdrawing through induction. The net effect is an increase in electron density on the aromatic ring, which might be expected to decrease the stability of the carbanion. However, the inductive effect of the oxygen atoms and the potential for coordination of the lithium cation by the ortho-methoxy groups can modulate the reactivity. The electron-donating nature of the methoxy groups can influence the nucleophilicity of the carbanion, making it a potent reactant for a variety of electrophiles.
Table 2: Key Physicochemical and Reactivity Data for (3,4,5-Trimethoxyphenyl)lithium and Related Compounds
| Compound/Property | Data | Reference |
| (3,4,5-Trimethoxyphenyl)lithium | ||
| Preparation | From 3,4,5-trimethoxyphenyl bromide and n-butyllithium | tandfonline.com |
| Reactivity | Nucleophilic addition to various electrophiles | tandfonline.com |
| 3,4,5-Trimethoxyphenol | ||
| Molecular Formula | C9H12O4 | nih.gov |
| Molecular Weight | 184.19 g/mol | nih.gov |
| 3,4,5-Trimethoxyphenylacetic acid | ||
| Molecular Formula | C11H14O5 | nih.gov |
| Molecular Weight | 226.23 g/mol | nih.gov |
Structure
2D Structure
Properties
CAS No. |
81952-68-3 |
|---|---|
Molecular Formula |
C9H11LiO3 |
Molecular Weight |
174.1 g/mol |
IUPAC Name |
lithium;1,2,3-trimethoxybenzene-5-ide |
InChI |
InChI=1S/C9H11O3.Li/c1-10-7-5-4-6-8(11-2)9(7)12-3;/h5-6H,1-3H3;/q-1;+1 |
InChI Key |
KYURVEFXWRAYDD-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].COC1=C(C(=C[C-]=C1)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 3,4,5 Trimethoxyphenyl Lithium
Direct Lithiation Protocols for 3,4,5-Trimethoxybenzene Precursors
Direct lithiation, also known as directed ortho-metalation (DoM), is a powerful strategy for the regioselective deprotonation of aromatic rings. baranlab.orgsemanticscholar.org This method leverages the presence of a directing metalating group (DMG) to guide an organolithium base to a specific ortho-position. baranlab.org In the case of 1,2,3-trimethoxybenzene (B147658) (the precursor for (3,4,5-trimethoxyphenyl)lithium if one were to consider the numbering differently, though 3,4,5-trimethoxybenzene is the common name for the symmetrical isomer), the methoxy (B1213986) groups (OMe) function as effective DMGs.
The three methoxy groups on the benzene (B151609) ring work in concert to direct the lithiation to the C-2 position, which is situated between two of the activating groups. baranlab.org The Lewis basic oxygen atoms of the methoxy groups coordinate with the Lewis acidic lithium atom of the alkyllithium reagent (e.g., n-butyllithium), creating a complex that lowers the kinetic barrier for deprotonation at the adjacent site. baranlab.orgcore.ac.uk
A typical protocol involves the slow addition of an alkyllithium reagent, such as n-butyllithium (n-BuLi), to a solution of 3,4,5-trimethoxybenzene in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures. semanticscholar.org
General Reaction Scheme for Direct Lithiation:
The reaction is typically rapid, and the resulting (3,4,5-trimethoxyphenyl)lithium is generated in situ for immediate use in subsequent reactions with electrophiles. semanticscholar.org
Table 1: Representative Conditions for Direct Lithiation
| Lithium Reagent | Precursor | Solvent | Temperature | Reference |
|---|---|---|---|---|
| n-Butyllithium | 3,4,5-Trimethoxybenzene | Tetrahydrofuran (THF) | -78 °C to 0 °C | semanticscholar.org |
| sec-Butyllithium | 3,4,5-Trimethoxybenzene | THF/Cyclohexane | -78 °C | baranlab.org |
| tert-Butyllithium (B1211817) | 3,4,5-Trimethoxybenzene | THF/Pentane | -78 °C | wikipedia.org |
Halogen-Lithium Exchange Reactions for Generating (3,4,5-Trimethoxyphenyl)lithium
Halogen-lithium exchange is a fundamental and widely used method for preparing organolithium compounds, particularly aryllithiums. numberanalytics.comwikipedia.org This reaction involves the treatment of an organic halide with an organolithium reagent, resulting in the exchange of the halogen atom for a lithium atom. numberanalytics.comwikipedia.org For the synthesis of (3,4,5-trimethoxyphenyl)lithium, a common starting material is 1-bromo-3,4,5-trimethoxybenzene or 1-iodo-3,4,5-trimethoxybenzene.
The reaction is typically very fast, often completed in seconds or minutes, even at cryogenic temperatures. wikipedia.org It is driven by the formation of a more stable organolithium species. The rate of exchange follows the general trend: I > Br > Cl. wikipedia.org Fluorides are generally unreactive. wikipedia.org n-Butyllithium is a common reagent for this transformation, although tert-butyllithium can also be employed. wikipedia.orgwikipedia.org
General Reaction Scheme for Halogen-Lithium Exchange:
Table 2: Halogen-Lithium Exchange Reaction Parameters
| Halogenated Precursor | Lithium Reagent | Solvent | Temperature | Key Feature | Reference |
|---|---|---|---|---|---|
| 1-Bromo-3,4,5-trimethoxybenzene | n-Butyllithium | THF or Diethyl Ether | -78 °C | Rapid and clean conversion. | wikipedia.orgwikipedia.org |
| 1-Iodo-3,4,5-trimethoxybenzene | n-Butyllithium | THF or Diethyl Ether | -78 °C | Fastest exchange rate. | wikipedia.orgfishersci.fr |
| 1-Bromo-3,4,5-trimethoxybenzene | tert-Butyllithium | Pentane/THF | -78 °C | Useful for driving equilibrium. | wikipedia.orgfishersci.fr |
Optimization of Reaction Conditions: Temperature, Solvents, and Additives
The successful synthesis of (3,4,5-trimethoxyphenyl)lithium relies on the careful control of reaction conditions to maximize yield and minimize side reactions.
Temperature: Low temperatures are crucial for most organolithium reactions. wikipedia.org Reactions involving n-BuLi in THF are typically conducted at -78 °C (a dry ice/acetone bath) to prevent the deprotonation and subsequent decomposition of the THF solvent by the alkyllithium base. wikipedia.orgchemrxiv.org While some halogen-lithium exchanges are extremely fast even at low temperatures, warming the reaction may be necessary in some cases, but it increases the risk of side reactions. uni-regensburg.de The stability of the generated aryllithium species is also temperature-dependent; prolonged exposure to higher temperatures can lead to decomposition. uwindsor.ca
Solvents: The choice of solvent is critical. Ethereal solvents such as tetrahydrofuran (THF) and diethyl ether are essential because they are Lewis bases that solvate the lithium cation. semanticscholar.org This solvation breaks down the aggregates in which alkyllithium reagents typically exist (e.g., hexamers or tetramers), leading to more reactive, monomeric species. baranlab.orgwpmucdn.com While THF is a stronger Lewis base and is widely used, other options like 2-methyltetrahydrofuran (B130290) (Me-THF), 1,2-dimethoxyethane (B42094) (DME), or mixtures of ethers with non-coordinating hydrocarbon solvents (like hexane, pentane, or toluene) are also employed. wikipedia.orgresearchgate.net The solubility of intermediates and the stability of the organolithium reagent can be influenced by the specific solvent system. researchgate.net
Additives: Additives are often used to modify the reactivity of organolithium reagents.
N,N,N',N'-Tetramethylethylenediamine (TMEDA): This bidentate Lewis base is a powerful additive that chelates the lithium ion, further breaking up aggregates and dramatically accelerating lithiation rates. baranlab.orgwpmucdn.com The use of a n-BuLi/TMEDA system can enhance the efficiency of deprotonation, sometimes allowing reactions to proceed under less stringent conditions. wpmucdn.com
Lithium Salts: The presence of lithium salts, such as lithium chloride (LiCl), can significantly influence the course of a reaction. These salts can form mixed aggregates or "ate" complexes with the organolithium reagent, altering its reactivity and selectivity. nih.govgoogle.com For instance, i-PrMgCl·LiCl is a known reagent for performing Br/Mg exchange, which can then be transmetalated. google.com
Table 3: Optimization Parameters for (3,4,5-Trimethoxyphenyl)lithium Synthesis
| Parameter | Condition/Reagent | Purpose | Reference |
|---|---|---|---|
| Temperature | -78 °C | Minimize solvent decomposition and side reactions. | wikipedia.orgorgsyn.org |
| -20 °C to 0 °C | May be used in some exchange reactions, but with caution. | nih.govgoogle.com | |
| Solvent | Tetrahydrofuran (THF) | Strongly coordinating solvent, promotes reactivity. | semanticscholar.orgwikipedia.org |
| Diethyl Ether, DME, Me-THF | Alternative ethereal solvents with varying coordinating abilities. | researchgate.net | |
| Additive | TMEDA | Breaks up aggregates, accelerates lithiation. | baranlab.orgwpmucdn.com |
| LiCl | Forms mixed aggregates, can modify reactivity. | google.com |
Scale-Up Considerations and Practical Synthesis Enhancements
Transitioning the synthesis of (3,4,5-trimethoxyphenyl)lithium from a laboratory bench to a larger, pilot, or industrial scale introduces several practical challenges.
Thermal Management: Lithiation and halogen-lithium exchange reactions are often highly exothermic. google.com On a large scale, efficient heat dissipation is critical to prevent a runaway reaction. This requires reactors with appropriate cooling jackets and controlled, slow addition of the alkyllithium reagent. google.com
Reagent Handling: Alkyllithium reagents like n-BuLi and especially t-BuLi are pyrophoric, meaning they can ignite spontaneously on contact with air. wikipedia.orgorgsyn.org Handling these materials on a large scale requires specialized equipment, such as closed-system transfer vessels and inert atmosphere (argon or nitrogen) protocols, to ensure safety. orgsyn.orggoogle.com
Alternative Preparations: For industrial-scale production, the direct reaction of a halogenated precursor (e.g., 1-chloro-3,4,5-trimethoxybenzene) with lithium metal is often more cost-effective than using pre-formed alkyllithiums. wikipedia.orggoogle.com This heterogeneous reaction is typically performed in an ethereal or hydrocarbon solvent. google.com The presence of 1-3% sodium in the lithium metal can accelerate the reaction. wikipedia.org
Process Optimization: To improve efficiency and reduce waste on a large scale, optimization is key. This can include developing continuous flow processes where reagents are mixed in microreactors, offering superior temperature control and safety. Furthermore, choosing reaction pathways that minimize waste and avoid cryogenic conditions, if possible, are important considerations for sustainable, large-scale synthesis. nih.govrsc.org
Mechanistic Elucidation of 3,4,5 Trimethoxyphenyl Lithium Reactivity
Nucleophilic Addition Reactions: Scope and Stereochemical Control
As a potent nucleophile, (3,4,5-trimethoxyphenyl)lithium readily participates in addition reactions with a variety of electrophiles, most notably carbonyl compounds and epoxides. The trimethoxyphenyl moiety is a key structural feature in numerous biologically active molecules, including the potent anticancer agent Combretastatin A-4, making these addition reactions synthetically important.
Regioselective Nucleophilic Attack Mechanisms
The reactivity of (3,4,5-trimethoxyphenyl)lithium in nucleophilic additions is governed by the electrostatic interaction between the nucleophilic carbon atom of the aryllithium and the electrophilic center of the substrate. In reactions with carbonyl compounds, such as aldehydes and ketones, the reagent attacks the electrophilic carbonyl carbon.
The general mechanism involves the nucleophilic addition of the aryllithium to the carbonyl group, forming a tetrahedral lithium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding alcohol. The regioselectivity of this attack is highly predictable.
Addition to Aldehydes: Reaction with an aldehyde results in the formation of a secondary alcohol.
Addition to Ketones: Reaction with a ketone yields a tertiary alcohol.
Addition to Carbon Dioxide: (3,4,5-Trimethoxyphenyl)lithium can react with carbon dioxide, and after acidic workup, it produces 3,4,5-trimethoxybenzoic acid.
This predictable regioselectivity makes (3,4,5-trimethoxyphenyl)lithium a reliable reagent for introducing the trimethoxyphenyl group and creating new stereocenters.
Diastereoselective and Enantioselective Additions (e.g., Stereoselective Epoxidation)
While the term "stereoselective epoxidation" typically refers to the formation of an epoxide from an alkene, in the context of organolithium reagents, it more accurately describes the stereoselective ring-opening of a pre-existing epoxide. Organolithium reagents, being strong bases and nucleophiles, attack epoxides in a mechanism analogous to an SN2 reaction.
The reaction proceeds via a backside attack on one of the epoxide carbons, leading to an inversion of stereochemistry at the point of attack. The resulting product is a trans-1,2-disubstituted alcohol. In unsymmetrical epoxides, the nucleophilic attack from basic reagents like (3,4,5-trimethoxyphenyl)lithium occurs preferentially at the less sterically hindered carbon atom. This regioselectivity, combined with the inherent stereospecificity of the SN2-type opening, allows for a high degree of stereochemical control.
For diastereoselective and enantioselective additions to carbonyls, control is often achieved by using chiral substrates or by the addition of chiral ligands. For instance, the addition of organolithium reagents to ketones bearing a chiral auxiliary can proceed with high diastereoselectivity. Similarly, employing chiral lithium amide bases can achieve enantioselective deprotonation of prochiral ketones, setting the stage for a subsequent stereoselective addition. While specific examples detailing the diastereoselective addition of (3,4,5-trimethoxyphenyl)lithium are not widespread in readily available literature, the principles established with other organolithium reagents are directly applicable. The addition of lithium salts, such as lithium perchlorate (B79767) (LiClO₄), has also been shown to enhance the stereoselectivity of organolithium additions to carbonyl compounds.
Carbon-Carbon Bond Formation Strategies
Beyond classical nucleophilic additions, (3,4,5-trimethoxyphenyl)lithium is a key precursor for advanced carbon-carbon bond formation strategies, particularly transition metal-catalyzed cross-coupling reactions. These methods have revolutionized the synthesis of complex biaryl compounds.
Cross-Coupling Reactions Involving (3,4,5-Trimethoxyphenyl)lithium
Directly using highly reactive organolithium compounds in catalytic cycles is challenging. Therefore, two main strategies are employed: direct coupling using specially designed catalysts or, more commonly, transmetalation to a less reactive organometallic species followed by a standard cross-coupling reaction.
Iron-Catalyzed Cross-Coupling: Iron, being an inexpensive and environmentally benign metal, has emerged as a promising catalyst for cross-coupling reactions. Efficient protocols for the iron-catalyzed cross-coupling of organolithium reagents with aryl, alkyl, and benzyl (B1604629) halides have been developed. bldpharm.com These reactions provide a sustainable alternative to those using precious metals, although specific examples utilizing (3,4,5-trimethoxyphenyl)lithium are not yet broadly documented.
Palladium-Catalyzed Direct Cross-Coupling: The direct coupling of organolithium reagents has been achieved using sophisticated palladium catalysts. The development of catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., DavePhos, XPhos, SPhos) has been instrumental. These ligands stabilize the palladium center and facilitate the catalytic cycle, allowing for the direct coupling of aryllithiums with aryl chlorides and triflates under relatively mild conditions. google.comnih.gov
Suzuki–Miyaura Coupling: This reaction typically does not use organolithium reagents directly. Instead, (3,4,5-trimethoxyphenyl)lithium serves as a crucial intermediate for the synthesis of the required organoboron coupling partner. The aryllithium is generated, often via lithium-halogen exchange from 1-bromo-3,4,5-trimethoxybenzene, and then quenched with a boron electrophile like triisopropyl borate (B1201080). Subsequent hydrolysis yields 3,4,5-trimethoxyphenylboronic acid, the substrate for the Suzuki–Miyaura reaction. A one-pot procedure involving lithiation, borylation, and subsequent coupling is often employed. researchgate.net
Illustrative One-Pot Protocol for Suzuki-Miyaura Precursor Synthesis & Coupling
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1. Lithiation | n-BuLi, THF, -78 °C | Generation of (3,4,5-trimethoxyphenyl)lithium from an aryl halide. |
| 2. Borylation | B(OiPr)₃, -78 °C to rt | Trapping of the aryllithium to form a lithium triisopropyl borate intermediate. |
| 3. Coupling | Aryl Halide, Pd Catalyst (e.g., with SPhos, XPhos), Aqueous Base (e.g., K₃PO₄), 40 °C | In situ Suzuki-Miyaura cross-coupling reaction. |
This table represents a general, illustrative protocol based on established methods for one-pot lithiation-borylation-coupling sequences. researchgate.net
Negishi Coupling: Similar to the Suzuki reaction, the Negishi coupling involves a transmetalation step. (3,4,5-Trimethoxyphenyl)lithium is first reacted with a zinc salt, typically zinc bromide (ZnBr₂), to form the corresponding organozinc reagent, (3,4,5-trimethoxyphenyl)zinc bromide. This less reactive organometallic species is then coupled with an organic halide in the presence of a palladium or nickel catalyst. chemicalbook.com This two-step, one-pot process allows for the efficient formation of C(sp²)–C(sp²) bonds while tolerating a wider range of functional groups than direct coupling with the more basic aryllithium.
The principal challenge in using (3,4,5-trimethoxyphenyl)lithium and other organolithiums in direct cross-coupling is their high reactivity and strong basicity. bldpharm.com These properties can lead to several undesirable side reactions that compete with the desired catalytic cycle:
Homocoupling: The organolithium reagent couples with itself.
Lithium-Halogen Exchange: The organolithium reagent exchanges with the aryl halide starting material, scrambling the reactants.
Reaction with Catalyst/Ligand: The basic organolithium can deprotonate or react with the catalyst or ligand, leading to catalyst deactivation.
Significant advances have been made to mitigate these issues, primarily in palladium catalysis. The development of sterically hindered and electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), has been transformative. nih.gov These ligands create a coordinatively saturated and electron-rich palladium center. This electronic environment is believed to promote the rate-limiting reductive elimination step of the catalytic cycle while simultaneously disfavoring the undesired side pathways. The use of specialized pre-catalysts, such as Pd-PEPPSI-IPent, also ensures the efficient generation of the active catalytic species and improves reaction selectivity and yields under mild conditions. nih.gov By carefully tuning the catalyst, ligand, and reaction conditions (such as temperature and slow addition of the organolithium reagent), the high reactivity of (3,4,5-trimethoxyphenyl)lithium can be productively harnessed for selective C-C bond formation. nih.gov
Intramolecular Cyclization Pathways (e.g., Friedel-Crafts Cyclization)
While direct literature examples of intramolecular Friedel-Crafts cyclization initiated by the in-situ formation of (3,4,5-trimethoxyphenyl)lithium are not extensively documented, the principles of this reaction type allow for a mechanistic postulation. The Friedel-Crafts reaction is a fundamental method for C-C bond formation involving an electrophilic aromatic substitution. libretexts.org In an intramolecular context, this pathway is a powerful tool for the construction of polycyclic systems. libretexts.org
For a derivative of (3,4,5-trimethoxyphenyl)lithium to undergo such a cyclization, the molecule must possess a suitable electrophilic functional group tethered to the aromatic ring. An example could be a side chain containing a potential carbocation precursor, such as a haloalkane or an alcohol that can be eliminated under acidic conditions.
The general mechanism would involve the generation of an electrophile, typically a carbocation, which is then attacked by the electron-rich trimethoxyphenyl ring. The high electron density of the aromatic ring, augmented by the three methoxy (B1213986) groups, facilitates this electrophilic attack. The reaction is typically promoted by a Lewis acid or a Brønsted acid. libretexts.org The formation of five or six-membered rings is generally favored in such cyclizations. libretexts.org
A hypothetical reaction scheme is presented below, illustrating the cyclization of a derivative to form a dihydrophenanthrene-like structure. The regioselectivity of the cyclization would be influenced by the positions of the existing methoxy groups and the length and nature of the tethered electrophilic side chain.
Hypothetical Intramolecular Friedel-Crafts Cyclization
| Reactant | Conditions | Product | Ring Size |
| 1-(3-chloropropyl)-2,3,4-trimethoxybenzene | AlCl₃ | 5,6,7-trimethoxy-1,2,3,4-tetrahydronaphthalene | 6-membered |
| 1-(4-chlorobutyl)-2,3,4-trimethoxybenzene | AlCl₃ | 6,7,8-trimethoxy-2,3,4,5-tetrahydro-1H-benzocycloheptene | 7-membered |
This table presents a hypothetical scenario based on established principles of Friedel-Crafts reactions.
It is important to note that the success of such a reaction would be highly dependent on the specific substrate and reaction conditions. Competing intermolecular reactions and rearrangements of the carbocation intermediate are potential side reactions.
Organolithium-Mediated Rearrangements and Transformations
(3,4,5-Trimethoxyphenyl)lithium, as a potent nucleophile and base, can participate in a variety of rearrangements and transformations.
Ethylene (B1197577) Oxide Addition Reactions
The reaction of organolithium reagents with epoxides, particularly ethylene oxide, is a well-established method for the formation of β-arylethyl alcohols. This transformation involves the nucleophilic attack of the carbanionic carbon of the organolithium reagent on one of the electrophilic carbons of the epoxide ring, leading to ring-opening. Subsequent aqueous workup protonates the resulting alkoxide to yield the alcohol.
In the case of (3,4,5-trimethoxyphenyl)lithium, its reaction with ethylene oxide would be expected to proceed smoothly to afford 2-(3,4,5-trimethoxyphenyl)ethanol. The reaction is typically carried out in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.
The general mechanism involves the attack of the aryllithium on the sterically less hindered carbon of the ethylene oxide ring, following an SN2 pathway.
Reaction of (3,4,5-Trimethoxyphenyl)lithium with Ethylene Oxide
| Aryllithium Reagent | Electrophile | Solvent | Product |
| (3,4,5-Trimethoxyphenyl)lithium | Ethylene oxide | THF | 2-(3,4,5-Trimethoxyphenyl)ethanol |
This reaction provides a direct and efficient route to introduce a hydroxyethyl (B10761427) group onto the trimethoxyphenyl scaffold, a valuable synthon for the elaboration into more complex molecules.
Deprotonation-Functionalization Strategies (e.g., Tetrahydroquinoline Functionalization)
The utility of (3,4,5-trimethoxyphenyl)lithium extends to its application as a strong, non-nucleophilic base in deprotonation-functionalization sequences. A pertinent example is the functionalization of N-protected tetrahydroquinolines. The tetrahydroquinoline ring system is a common motif in many biologically active compounds. whiterose.ac.uk
The C-8 proton of an N-protected tetrahydroquinoline, such as N-Boc-tetrahydroquinoline, can be abstracted by a strong base. Due to its steric bulk, (3,4,5-trimethoxyphenyl)lithium can act as a selective base, deprotonating at a specific position without significant nucleophilic addition to the protecting group. The resulting lithiated intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of diverse functional groups at the C-8 position.
Studies on the lithiation of N-Boc-2-aryl-1,2,3,4-tetrahydroquinolines have shown that deprotonation can be efficiently achieved using organolithium reagents like n-butyllithium, followed by quenching with electrophiles to yield substituted products. nih.gov While a specific example using (3,4,5-trimethoxyphenyl)lithium is not explicitly detailed, its properties as a bulky aryllithium suggest its suitability for such transformations, potentially offering different selectivity profiles compared to smaller alkyllithiums. The choice of the organolithium reagent can influence the regioselectivity of the deprotonation. wikipedia.org
Deprotonation-Functionalization of N-Boc-Tetrahydroquinoline
| Substrate | Base | Electrophile (E+) | Product |
| N-Boc-tetrahydroquinoline | (3,4,5-Trimethoxyphenyl)lithium | D₂O | 8-Deutero-N-Boc-tetrahydroquinoline |
| N-Boc-tetrahydroquinoline | (3,4,5-Trimethoxyphenyl)lithium | CH₃I | 8-Methyl-N-Boc-tetrahydroquinoline |
| N-Boc-tetrahydroquinoline | (3,4,5-Trimethoxyphenyl)lithium | (CH₃)₃SiCl | 8-(Trimethylsilyl)-N-Boc-tetrahydroquinoline |
This table illustrates the potential application of (3,4,5-trimethoxyphenyl)lithium based on the known reactivity of other organolithium bases in this context. whiterose.ac.uknih.gov
This strategy highlights the dual role of (3,4,5-trimethoxyphenyl)lithium as both a potent nucleophile and a selective base, making it a versatile tool in modern organic synthesis for the construction of complex molecular architectures.
Applications of 3,4,5 Trimethoxyphenyl Lithium in Complex Molecule Synthesis
Total Synthesis of Natural Products and Their Analogues
The 3,4,5-trimethoxyphenyl moiety is a common structural feature in a number of biologically active natural products. The introduction of this group is often facilitated by the use of (3,4,5-trimethoxyphenyl)lithium.
Podophyllotoxin (B1678966) and Derivatives (e.g., Epi-podophyllotoxin, Isodeoxypodophyllotoxin)
Podophyllotoxin is a naturally occurring aryltetralin lignan (B3055560) that exhibits potent antiviral and antitumor properties. nih.govnbuv.gov.uanih.gov Its derivatives, such as etoposide (B1684455) and teniposide, are clinically important anticancer drugs. nih.govnbuv.gov.ua The total synthesis of podophyllotoxin and its analogues often involves the introduction of the 3,4,5-trimethoxyphenyl group. nbuv.gov.uarsc.orgnih.gov
In one synthetic approach, an aldol (B89426) reaction between a suitable lactone and 3,4,5-trimethoxybenzaldehyde, which can be derived from reactions involving the corresponding lithium reagent, affords a key intermediate. nih.gov Subsequent steps, including cyclization and stereochemical control, lead to the formation of the podophyllotoxin skeleton. nih.gov Chemoenzymatic strategies have also been developed, utilizing multi-enzyme cascades to produce precursors like (-)-deoxypodophyllotoxin and (-)-epipodophyllotoxin. nih.gov These precursors are direct intermediates in the synthesis of etoposide and teniposide. nih.gov The synthesis of (+)-isodeoxypodophyllotoxin can be achieved through the epimerization of (+)-deoxypicropodophyllin under basic conditions. nih.gov
| Compound | Synthetic Strategy | Key Features |
| Podophyllotoxin | Total synthesis, Chemoenzymatic synthesis | Introduction of the 3,4,5-trimethoxyphenyl group, multi-enzyme cascades. nih.govrsc.orgnih.gov |
| Epi-podophyllotoxin | Chemoenzymatic synthesis, Chemical synthesis | Precursor to etoposide and teniposide, can be synthesized from (-)-deoxypodophyllotoxin. nih.govnih.gov |
| Isodeoxypodophyllotoxin | Epimerization | Formed from (+)-deoxypicropodophyllin under basic conditions. nih.gov |
Lignan-Type Structures
Lignans are a large class of natural products characterized by the coupling of two phenylpropane units. nih.gov They exhibit a wide range of biological activities, including antitumor, antiviral, and antioxidant properties. nih.gov The synthesis of various lignan skeletons often employs strategies that can incorporate the 3,4,5-trimethoxyphenyl group. Synthetic approaches to tetrahydrofuran (B95107) lignans, for example, have been extensively reviewed and include methods such as Stobbe condensations and radical cyclizations. researchgate.netiisc.ac.in The versatility of these synthetic routes allows for the preparation of a diverse array of lignan structures, including those containing the 3,4,5-trimethoxyphenyl moiety.
Construction of Heterocyclic Ring Systems
(3,4,5-Trimethoxyphenyl)lithium is also a valuable reagent for the construction of heterocyclic frameworks, which are core structures in many pharmaceuticals and functional materials.
Synthesis of Benzo[b]thiophenes via Addition to Alkynyl Ketones
Benzo[b]thiophenes are an important class of sulfur-containing heterocycles with applications in medicinal chemistry and materials science. organic-chemistry.orgnih.gov One-step synthesis of benzo[b]thiophenes can be achieved through the reaction of arynes with alkynyl sulfides. researchgate.netnih.gov This method allows for the formation of a variety of substituted benzo[b]thiophenes. nih.gov Another approach involves the electrophilic cyclization of o-alkynyl thioanisoles, which provides 2,3-disubstituted benzo[b]thiophenes in excellent yields under mild conditions. organic-chemistry.orgnih.gov The reaction tolerates a range of functional groups. organic-chemistry.orgnih.gov
| Reaction Type | Starting Materials | Product | Key Features |
| Aryne reaction | Aryne precursor, Alkynyl sulfide | 3-Substituted benzo[b]thiophene | One-step intermolecular reaction. researchgate.netnih.gov |
| Electrophilic cyclization | o-Alkynyl thioanisole, Electrophilic sulfur reagent | 2,3-Disubstituted benzo[b]thiophene | Mild reaction conditions, high yields. organic-chemistry.orgnih.gov |
Elaboration of Functionalized Aromatic and Aliphatic Compounds
The reactivity of (3,4,5-trimethoxyphenyl)lithium extends to the synthesis of various functionalized aromatic and aliphatic compounds that serve as important building blocks in organic synthesis.
Preparation of Aryl-Keto α-Amino Acids and Derivatives (e.g., via Claisen Condensation, Friedel-Crafts Acylation)
Aryl-keto α-amino acids are valuable intermediates for the synthesis of biologically active compounds and pharmaceutical drugs. mdpi.comresearchgate.net The Friedel-Crafts acylation is a common method for their preparation, often utilizing a Lewis acid catalyst like aluminum chloride. mdpi.commasterorganicchemistry.com This reaction typically involves the acylation of an aromatic ring with an activated amino acid derivative. mdpi.comresearchgate.net
The Claisen condensation provides another route to β-keto esters, which can be precursors to aryl-keto α-amino acids. libretexts.org This reaction involves the condensation of two ester molecules, with one acting as a nucleophile and the other as an electrophile, to form a new carbon-carbon bond. libretexts.org Crossed Claisen condensations, using two different esters, expand the scope of this reaction. google.comgoogle.com
| Reaction | Description | Key Reagents |
| Friedel-Crafts Acylation | Electrophilic aromatic substitution to form an aryl ketone. masterorganicchemistry.com | Lewis acid (e.g., AlCl3), Acyl halide or anhydride. mdpi.commasterorganicchemistry.com |
| Claisen Condensation | Condensation of two esters to form a β-keto ester. libretexts.org | Strong base (e.g., alkoxide). libretexts.org |
Contributions to Asymmetric Synthesis Methodologies
The development of catalytic, enantioselective methods for the addition of organolithium reagents to carbonyl compounds is a significant area of research in organic synthesis. These reactions provide access to chiral alcohols, which are valuable building blocks for a wide array of pharmaceuticals and other fine chemicals.
The primary strategies for achieving asymmetry in reactions involving organolithium reagents often rely on the use of chiral ligands or chiral lithium amide bases. Chiral lithium amides, for example, have been successfully employed as non-covalent, recoverable auxiliaries to induce stereoselectivity in various transformations, including the deprotonation of prochiral ketones and the conjugate addition to α,β-unsaturated systems. psu.edu
Another prominent approach involves the use of a chiral catalyst to control the enantioselectivity of the addition of the organolithium reagent to an electrophile. For instance, lithium binaphtholates have been used to catalyze the asymmetric addition of lithium acetylides to carbonyl compounds, affording chiral propargylic alcohols with high enantioselectivity. organic-chemistry.orgnih.gov The success of these systems hinges on the formation of a chiral complex between the lithium reagent and the catalyst, which then delivers the nucleophile to the electrophile in a stereocontrolled manner.
While these methodologies are well-established for various alkyllithium and lithium acetylide reagents, specific studies detailing the application of (3,4,5-trimethoxyphenyl)lithium within these asymmetric catalytic systems are not widely documented. The high reactivity of aryllithium reagents can present challenges in controlling enantioselectivity. Nevertheless, the principles of asymmetric organolithium additions suggest that (3,4,5-trimethoxyphenyl)lithium could potentially be employed as a nucleophile in conjunction with a suitable chiral ligand or catalyst to achieve the enantioselective synthesis of chiral diarylmethanols and related structures. Such a transformation would be of considerable interest, as the resulting products are precursors to a range of biologically active molecules. Further research is required to explore and develop the potential of (3,4,5-trimethoxyphenyl)lithium in the field of asymmetric synthesis.
Computational and Theoretical Investigations of 3,4,5 Trimethoxyphenyl Lithium Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and inherent reactivity of a molecule. For a compound like (3,4,5-trimethoxyphenyl)lithium, these calculations could provide a wealth of information.
A common approach involves using a functional, such as B3LYP or the more modern ωB97X-D, with a suitable basis set (e.g., 6-31G(d,p) or a larger one like def2-TZVP) to perform geometry optimization. This would reveal the most stable three-dimensional arrangement of the atoms. Subsequent frequency calculations can confirm that the optimized structure is a true energy minimum and provide thermodynamic data such as enthalpy and Gibbs free energy.
From these calculations, a variety of electronic properties can be determined to profile the compound's reactivity.
Table 1: Potential Electronic Properties of (3,4,5-Trimethoxyphenyl)lithium from DFT Calculations
| Property | Description | Potential Insights |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher reactivity. The spatial distribution of these orbitals would highlight the nucleophilic (HOMO) and electrophilic (LUMO) centers of the molecule. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | This would visually identify the electron-rich (negative potential, likely around the carbanionic center) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic attack, respectively. |
| Natural Bond Orbital (NBO) Analysis | A method to study charge distribution and bonding interactions. | NBO analysis would quantify the charge on the lithium-bearing carbon, confirming its carbanionic character and providing insight into the polarity of the C-Li bond. |
| Mulliken and Löwdin Population Analysis | Methods to assign partial charges to individual atoms. | These analyses would offer further details on the charge distribution across the entire molecule, including the influence of the methoxy (B1213986) groups on the phenyl ring. |
These theoretical data would be instrumental in predicting how (3,4,5-trimethoxyphenyl)lithium might behave in a chemical reaction, identifying the most reactive sites and the nature of its interaction with other molecules.
Reaction Mechanism Elucidation through Computational Modeling
Once the ground state properties are understood, computational modeling can be extended to explore the mechanisms of reactions involving (3,4,5-trimethoxyphenyl)lithium. This involves locating the transition state structures for each step of a proposed reaction pathway.
For instance, in a reaction with an electrophile, computational chemists could model the approach of the electrophile to the carbanionic center of the (3,4,5-trimethoxyphenyl)lithium. By calculating the potential energy surface, they can identify the lowest energy path from reactants to products, passing through a transition state.
The activation energy (the energy difference between the reactants and the transition state) can then be calculated, providing a quantitative measure of the reaction's feasibility. Comparing the activation energies for different possible pathways would allow researchers to determine the most likely reaction mechanism. Such studies are crucial for rationalizing observed product distributions and for optimizing reaction conditions.
Predictive Design of Novel Transformations and Catalytic Systems
Computational chemistry is increasingly used not just to explain existing chemistry but also to predict new reactions and design novel catalysts. byu.edunih.govepstem.netnih.gov In the context of (3,4,5-trimethoxyphenyl)lithium, computational screening could be employed to identify promising substrates or catalytic cycles.
For example, a library of potential electrophiles could be computationally reacted with (3,4,5-trimethoxyphenyl)lithium to predict reaction rates and selectivities. This in silico screening would allow experimental chemists to focus their efforts on the most promising candidates, saving time and resources.
Furthermore, if (3,4,5-trimethoxyphenyl)lithium were to be used in a catalytic process, computational modeling could aid in the design of the catalyst. By understanding the interactions between the organolithium reagent, the substrate, and the catalyst at a molecular level, researchers could rationally modify the catalyst structure to improve its efficiency and selectivity.
Conformational Analysis and Molecular Dynamics Simulations
The reactivity of a molecule can be significantly influenced by its three-dimensional shape and flexibility. (3,4,5-Trimethoxyphenyl)lithium, with its three methoxy groups, can likely adopt multiple conformations due to rotation around the C-O bonds.
A conformational analysis would systematically explore these different rotational isomers to identify the lowest energy conformers. This is important because the accessibility of the reactive carbanionic center may differ between conformations.
To understand the behavior of (3,4,5-trimethoxyphenyl)lithium in a realistic chemical environment, molecular dynamics (MD) simulations would be invaluable. An MD simulation would model the movement of the organolithium molecule and surrounding solvent molecules over time. This would provide insights into:
Solvation Structure: How solvent molecules arrange themselves around the (3,4,5-trimethoxyphenyl)lithium, particularly around the polar C-Li bond.
Aggregation State: Organolithium reagents are known to form aggregates (dimers, tetramers, etc.) in solution. MD simulations could predict the likely aggregation state of (3,4,5-trimethoxyphenyl)lithium in different solvents, which has profound implications for its reactivity.
Conformational Dynamics: How the molecule flexes and changes its shape in solution, and the timescales of these changes.
These simulations would bridge the gap between the static picture provided by quantum chemical calculations and the dynamic reality of a chemical reaction.
Advanced Spectroscopic and Analytical Characterization Techniques for 3,4,5 Trimethoxyphenyl Lithium Reactions
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organolithium compounds in solution. These species are known to exist as aggregates, most commonly dimers or tetramers, and their state of aggregation significantly influences their reactivity. Multinuclear NMR experiments, including ¹H, ¹³C, and ⁷Li or ⁶Li NMR, provide detailed insights into these structures and the dynamic equilibria between them.
While specific NMR data for (3,4,5-trimethoxyphenyl)lithium is not extensively published, the principles of its characterization can be understood from studies on analogous aryllithium compounds, such as phenyllithium (B1222949). The key NMR observables for structural assignment are the chemical shift of the ipso-carbon (the carbon atom directly bonded to lithium) and the scalar coupling constant between the ipso-carbon and the lithium nucleus (¹J(¹³C,⁷Li)).
Research on various aryllithium reagents has shown that dimeric species generally exhibit a ¹³C signal for the ipso-carbon at a higher field (e.g., ~189 ppm) with a larger coupling constant, whereas tetrameric aggregates show a signal at a lower field with a smaller coupling constant researchgate.net. The coordination of solvent molecules, such as tetrahydrofuran (B95107) (THF) or tetramethylethylenediamine (TMEDA), can break down larger aggregates into smaller, more reactive ones, a change that is directly observable by NMR researchgate.netcardiff.ac.uk. For instance, the addition of a strong donor solvent like THF to an aryllithium tetramer can lead to the formation of a solvent-separated dimer, which is reflected by a significant upfield shift of the C-ipso signal researchgate.net.
⁷Li NMR is also highly informative. The chemical shift of the lithium nucleus is sensitive to its coordination environment and the aggregation state. Variable temperature (VT) NMR studies are crucial for understanding the dynamic processes, such as inter-aggregate exchange, which can be monitored by observing the coalescence of distinct NMR signals as the temperature is raised.
Table 1: Representative NMR Data for Aryllithium Aggregates in Solution Data is based on studies of analogous phenyllithium compounds and is representative of the expected values for aryllithium reagents.
| Aggregate Type | Solvent/Ligand | Typical ¹³C Chemical Shift (C-ipso) | Typical ¹J(¹³C,⁷Li) Coupling | Typical ⁷Li Chemical Shift |
| Tetramer | Diethyl Ether | ~196 ppm | ~11 Hz | ~1.8 ppm |
| Dimer | THF | ~188 ppm | ~20 Hz | ~1.0 ppm |
| Monomer | THF / HMPA | ~196 ppm | Not typically resolved | ~0.5 ppm |
Source: Based on data from studies on phenyllithium and substituted aryllithiums. researchgate.net
Mass Spectrometry (MS) for Product Identification and Purity Assessment
Mass spectrometry is a primary technique for confirming the molecular weight and elucidating the structure of organic compounds. In the context of (3,4,5-trimethoxyphenyl)lithium reactions, MS is used after the reaction has been quenched and worked up to identify the desired products, byproducts, and impurities.
Following a typical reaction, where (3,4,5-trimethoxyphenyl)lithium is treated with an electrophile (e.g., an aldehyde, ketone, or ester), the resulting product is isolated and analyzed. Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed. ESI-MS is particularly useful for larger, more polar molecules that are not amenable to GC.
For example, if (3,4,5-trimethoxyphenyl)lithium were reacted with a ketone, the expected tertiary alcohol product could be readily identified by its molecular ion peak [M]+ or protonated molecule [M+H]+ in the mass spectrum. Fragmentation patterns observed in tandem MS (MS/MS) experiments provide further structural confirmation by revealing characteristic losses, such as the loss of water from an alcohol or the cleavage of methoxy (B1213986) groups from the aromatic ring. While specific reaction examples for (3,4,5-trimethoxyphenyl)lithium are scarce in the literature, the analysis of related structures, such as 3,4,5-trimethoxycinnamic acid, by GC-MS has been documented.
Table 2: Hypothetical Mass Spectrometry Data for a Reaction Product This table illustrates the expected MS data for the product of a reaction between (3,4,5-trimethoxyphenyl)lithium and acetone, after workup.
| Compound Name | Structure | Expected m/z (M+) | Key Fragmentation Ions (m/z) |
| 2-(3,4,5-trimethoxyphenyl)propan-2-ol | C₁₂H₁₈O₄ | 226.12 | 211 ([M-CH₃]⁺), 193 ([M-CH₃-H₂O]⁺), 181 ([M-C₃H₇O]⁺) |
Chromatographic Separations (e.g., GC-MS, HPLC) for Reaction Monitoring and Yield Determination
Chromatographic techniques are essential for both monitoring the progress of a reaction and for purifying the final products to determine an accurate yield. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), are the most common methods.
Reaction monitoring involves taking small aliquots from the reaction mixture at various time points, quenching them, and analyzing the composition. By using an internal standard, the disappearance of the starting material (e.g., the aryl bromide precursor to the organolithium) and the appearance of the product can be quantified over time. This allows for the optimization of reaction conditions such as temperature and reaction time.
Table 3: Chromatographic Methods for Analysis of Aryllithium Reactions
| Technique | Application | Typical Stationary Phase | Typical Mobile/Carrier Phase | Detection Method |
| HPLC | Reaction Monitoring, Purity Assessment, Yield Quantification | C18 Silica | Acetonitrile/Water Gradient | UV-Vis, MS |
| GC-MS | Product Identification, Purity Assessment | Polysiloxane (e.g., DB-5) | Helium | Mass Spectrometry |
| TLC | Rapid Reaction Monitoring | Silica Gel | Hexane/Ethyl Acetate | UV Light, Staining |
In Situ Spectroscopy for Real-Time Reaction Analysis
Given the highly reactive and often thermally unstable nature of organolithium reagents, analyzing them under real reaction conditions provides invaluable mechanistic information. In situ spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy using an Attenuated Total Reflectance (ATR) probe (often referred to as ReactIR), is a powerful technique for this purpose.
An ATR probe can be inserted directly into the reaction vessel, allowing for the continuous collection of IR spectra from the reaction mixture in real-time without disturbing the system. This is especially advantageous for organolithium reactions, which are typically conducted under an inert atmosphere and at cryogenic temperatures. By monitoring the characteristic vibrational frequencies of reactants, intermediates, and products, a detailed concentration profile of each species can be generated over the course of the reaction.
For the formation of (3,4,5-trimethoxyphenyl)lithium via metal-halogen exchange from 1-bromo-3,4,5-trimethoxybenzene, in-situ FTIR could monitor the disappearance of the C-Br vibrational bands of the starting material and the appearance of new bands corresponding to the C-Li bond and the aggregated organolithium species. This provides precise data on reaction initiation, rate, and completion, which is difficult to obtain through traditional offline analysis.
Future Prospects and Emerging Research Frontiers for 3,4,5 Trimethoxyphenyl Lithium Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Protocols
The development of greener synthetic methods for organolithium reagents is a critical area of research. Traditional methods often rely on volatile and flammable ether solvents. A significant advancement in this area is the use of glycerol (B35011) as a sustainable and environmentally friendly solvent for aryllithium reactions. thieme-connect.comnih.gov Research has demonstrated that the chemoselective and ultrafast addition of aryllithium reagents to nitriles can be achieved in glycerol at room temperature and even in the presence of air. nih.gov This "on glycerol" approach not only provides a novel, sustainable route to aromatic ketones but also shows that some aryllithium reagents exhibit greater resistance to hydrolysis compared to reactions in water. nih.gov The use of glycerol, a low-cost and readily available solvent, opens up numerous possibilities for developing more sustainable and moisture-tolerant organometallic synthesis. thieme-connect.comnih.gov
Another approach to greener chemistry involves the use of catalytic systems that minimize waste. Palladium-catalyzed cross-coupling reactions of organolithium compounds with aryl chlorides, for instance, eliminate the need for intermediate transformations and produce only non-toxic lithium chloride as a byproduct. organic-chemistry.org Furthermore, the development of metal-free catalytic systems, such as those using diaryliodonium salts, offers an energy-efficient and sustainable alternative for producing complex organic molecules, avoiding the use of toxic and rare metals. su.se
Recent advancements also include the development of methods for preparing high-quality lithium sulfide, a key material for solid-state batteries, by reducing lithium sulfate (B86663) with hydrogen. This method is presented as a green and cost-effective alternative to traditional carbothermal reduction, which often produces greenhouse gases. rsc.org
Integration with Automated Synthesis and High-Throughput Experimentation (e.g., Microwave Irradiation)
The integration of automated synthesis and high-throughput experimentation (HTE) is set to revolutionize the discovery and optimization of reactions involving (3,4,5-trimethoxyphenyl)lithium. HTE platforms allow for the rapid screening of numerous reaction conditions, including different catalysts, ligands, solvents, and temperatures, using minimal amounts of reagents. purdue.eduresearchgate.net This approach significantly accelerates the identification of optimal conditions for new transformations. purdue.edu For instance, HTE coupled with Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) can analyze hundreds of unique reaction conditions in a matter of minutes. purdue.edu
Automated synthesis platforms can then take these optimized conditions to produce libraries of compounds for various applications, including drug discovery. researchgate.net This synergy between HTE and automated synthesis enables a more efficient and data-driven approach to chemical research. researchgate.net
Microwave-assisted synthesis is another powerful tool being integrated into modern synthetic protocols. nih.govnih.govclockss.org Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. clockss.org The rapid heating provided by microwaves can drive reactions to completion quickly and efficiently. nih.govnih.gov For example, a microwave-assisted, multicomponent protocol has been developed for the synthesis of substituted 3,4-dihydroquinazolinones in moderate to excellent yields with short reaction times. nih.gov The application of microwave technology to the synthesis and reactions of (3,4,5-trimethoxyphenyl)lithium holds the potential for similar improvements in efficiency and speed.
Exploration of Photoredox and Electrocatalytic Applications
Photoredox and electrocatalysis represent emerging frontiers for aryllithium chemistry, offering novel pathways for bond formation under mild conditions. Photoredox catalysis, which utilizes visible light to initiate single-electron transfer processes, can generate radical species that participate in a wide range of synthetic transformations. nih.govyoutube.com The combination of photoredox catalysis with transition metal catalysis, known as metallaphotoredox catalysis, has proven to be a particularly powerful strategy. nih.govresearchgate.net This dual catalytic approach can access challenging bond formations that are not readily achievable through conventional methods. nih.govresearchgate.net Recent research has shown the utility of aryl thianthrenium salts in metallaphotoredox catalysis for site-selective late-stage aromatic fluorination. nih.govresearchgate.net
While the direct application of photoredox catalysis to (3,4,5-trimethoxyphenyl)lithium is still an area of active exploration, the principles of generating aryl radicals under mild, light-mediated conditions hold significant promise. This could lead to new methods for the functionalization of the trimethoxyphenyl scaffold.
Electrocatalysis offers another avenue for driving challenging reactions. The key challenge in the electrochemical intercalation method for lithium extraction is improving selectivity for lithium over other ions like sodium. eurekalert.org Research in this area is focused on identifying new materials that can enhance this selectivity, thereby making the extraction of lithium from unconventional sources more efficient. eurekalert.orguchicago.edu
Design of Novel Ligands and Catalytic Systems for Enhanced Selectivity and Efficiency
The design of new ligands and catalytic systems is crucial for controlling the reactivity and selectivity of organolithium reagents. In directed ortho-lithiation, the choice of the directing group is critical for achieving high regioselectivity. amanote.comacs.orgnih.govresearchgate.net Research is ongoing to develop new and more effective directing groups. amanote.com For instance, the aryl O-carbamate group is recognized as one of the strongest directing groups in directed ortho-metalation chemistry. nih.gov
In the realm of cross-coupling reactions, the development of advanced catalyst systems has enabled the direct use of highly reactive organolithium reagents. organic-chemistry.orgrug.nl For example, palladium catalysts bearing specific phosphine (B1218219) ligands have been shown to facilitate the selective cross-coupling of a wide range of organolithium reagents with aryl and alkenyl bromides under mild conditions. rug.nl These catalytic systems prevent common side reactions such as lithium-halogen exchange and homocoupling. rug.nl
Q & A
Basic: What are the recommended synthetic routes for Lithium, (3,4,5-trimethoxyphenyl)-?
Answer:
Synthesis typically involves transmetallation or direct lithiation. For example, reacting a trimethoxyphenyl Grignard reagent (e.g., MgBr-3,4,5-trimethoxyphenyl) with lithium phenyl in anhydrous ether under inert atmosphere can yield the lithium derivative, as demonstrated in analogous organolithium syntheses . Ensure strict moisture-free conditions and low temperatures (−78°C) to prevent decomposition. Reaction progress can be monitored via quenching aliquots and analyzing by gas chromatography–mass spectrometry (GC-MS).
Basic: What spectroscopic techniques are essential for characterizing Lithium, (3,4,5-trimethoxyphenyl)-?
Answer:
- NMR spectroscopy : Use H and C NMR in deuterated solvents (e.g., THF-d) to confirm the aromatic methoxy groups and lithium bonding environment.
- X-ray crystallography : Resolve the crystal structure to determine lithium coordination geometry and bond lengths, as applied in phosphazene compound studies .
- FT-IR : Identify Li–C vibrational modes (~400–500 cm) and methoxy C–O stretches (~1250 cm).
Advanced: How can density functional theory (DFT) predict the electronic properties of Lithium, (3,4,5-trimethoxyphenyl)-?
Answer:
Employ hybrid functionals (e.g., B3LYP) with plane-wave basis sets (e.g., VASP) to model the electronic structure. Use the projector augmented-wave (PAW) method to account for core-electron interactions . Validate computational results against experimental UV-Vis spectra and ionization potentials. For accurate Li–C bonding analysis, include dispersion corrections and solvent effects via implicit solvation models .
Advanced: What strategies resolve discrepancies in reported electrochemical behaviors of organolithium compounds?
Answer:
- Controlled environment studies : Conduct cyclic voltammetry in rigorously dried electrolytes (e.g., LiPF in anhydrous DME) to minimize side reactions .
- Multimethod validation : Cross-reference electrochemical data with DFT-predicted redox potentials and X-ray absorption spectroscopy (XAS) to confirm oxidation states .
- Data integration : Apply frameworks from linked survey-trace data methodologies to harmonize conflicting datasets .
Basic: What are the stability considerations for handling Lithium, (3,4,5-trimethoxyphenyl)- in inert atmospheres?
Answer:
Store and handle the compound under argon or nitrogen using Schlenk lines or gloveboxes. Use anhydrous, aprotic solvents (e.g., THF, diethyl ether) to prevent hydrolysis. Decomposition can be detected via gas evolution (H) or color changes. Quench residues with isopropanol at −78°C to avoid exothermic reactions .
Advanced: How does the coordination environment of lithium in (3,4,5-trimethoxyphenyl)-lithium influence its reactivity?
Answer:
The Li ion’s coordination with methoxy oxygen atoms and solvent molecules (e.g., THF) modulates nucleophilicity. Use DFT to model solvation effects and compare with kinetic studies of alkylation reactions. Experimentally, vary solvent donor strength (e.g., THF vs. DME) and track reaction rates via Li NMR linewidth analysis .
Basic: What are the key solubility parameters for Lithium, (3,4,5-trimethoxyphenyl)- in common organic solvents?
Answer:
Test solubility in ethers (THF, diethyl ether), hydrocarbons (hexane), and aromatic solvents (toluene) via gravimetric analysis. Higher solubility is expected in THF due to Li–O coordination, as observed in phosphazene syntheses . Use dynamic light scattering (DLS) to detect aggregation in nonpolar solvents.
Advanced: How to design experiments to assess the ligand exchange kinetics of Lithium, (3,4,5-trimethoxyphenyl)- with transition metal precursors?
Answer:
- Stopped-flow kinetics : Monitor ligand substitution rates (e.g., with NiCl) using UV-Vis or conductivity probes.
- Computational modeling : Apply ab initio molecular dynamics (AIMD) to simulate transition states and activation barriers .
- In situ XAS : Track changes in Li and metal coordination environments during reactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
